molecular formula C10H11BrN4 B1475939 3-Azido-1-(4-bromobenzyl)azetidine CAS No. 2089564-60-1

3-Azido-1-(4-bromobenzyl)azetidine

Cat. No.: B1475939
CAS No.: 2089564-60-1
M. Wt: 267.13 g/mol
InChI Key: JUGQDGHGIYJDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-bromobenzyl)azetidine is a useful research compound. Its molecular formula is C10H11BrN4 and its molecular weight is 267.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Azido-1-(4-bromobenzyl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can undergo click chemistry reactions with alkyne-containing biomolecules, forming stable triazole linkages. This interaction is particularly useful in bioconjugation and labeling studies . Additionally, the bromobenzyl group can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards certain proteins and enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group can be reduced to an amine, which can then interact with cellular proteins, potentially altering their function and activity . Furthermore, the compound’s ability to form covalent bonds with biomolecules can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azido group can participate in cycloaddition reactions, forming stable triazole rings with alkyne-containing biomolecules. This reaction is highly specific and can be used to label or modify proteins and other biomolecules . Additionally, the bromobenzyl group can engage in halogen bonding, which can influence the compound’s binding interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the azido group is relatively stable under physiological conditions, but it can be reduced to an amine over time . This reduction can lead to changes in the compound’s activity and interactions with biomolecules. Long-term studies have indicated that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and apoptosis . Threshold effects have been noted, where a certain dosage level is required to elicit a biological response . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels . Additionally, the azido group can be reduced to an amine, which can participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins, affecting its localization and accumulation . The bromobenzyl group can also influence the compound’s distribution by engaging in specific interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the azido group can be used to label the compound with fluorescent tags, allowing for visualization of its localization within the cell . Additionally, the bromobenzyl group can influence the compound’s interactions with subcellular structures, affecting its activity and function .

Properties

IUPAC Name

3-azido-1-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQDGHGIYJDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.